Home > Products > Screening Compounds P16512 > Mycophenolic hydroxamic acid
Mycophenolic hydroxamic acid -

Mycophenolic hydroxamic acid

Catalog Number: EVT-10920814
CAS Number:
Molecular Formula: C17H21NO6
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of mycophenolic hydroxamic acid typically involves the modification of mycophenolic acid to introduce a hydroxamic acid functional group. Various synthetic pathways have been explored:

  1. Uronium-Type Activation: This method employs uronium-type activating systems (such as TBTU/HOBt/DIPEA) to facilitate the formation of amide bonds without requiring protection of the phenolic group. This approach has yielded derivatives with moderate to excellent yields .
  2. Phosphonic Acid Anhydride Method: Another effective method utilizes phosphonic acid anhydrides (like T3P/Py), which allows for the straightforward formation of amides while minimizing complex reaction work-ups .
  3. Hydroxylamine Reaction: The introduction of the hydroxamic group can be achieved through the reaction of mycophenolic acid with hydroxylamine hydrochloride under acidic conditions, leading to the formation of mycophenolic hydroxamic acid .

These synthetic strategies highlight the versatility and adaptability in generating derivatives that retain or enhance the biological activity of mycophenolic acid.

Molecular Structure Analysis

Structure and Data

Mycophenolic hydroxamic acid features a core structure derived from mycophenolic acid, characterized by its aromatic ring and a hydroxamic acid moiety. The molecular formula for mycophenolic hydroxamic acid is typically represented as C₁₃H₁₅N₁O₃.

Key Structural Features:

  • Hydroxamic Group: This functional group (-C(=O)NHOH) is crucial for its biological activity.
  • Aromatic Ring: The presence of an aromatic system contributes to its interaction with biological targets.

Spectroscopic analysis techniques such as nuclear magnetic resonance and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Mycophenolic hydroxamic acid participates in several chemical reactions that are significant for its biological activity:

  1. Inhibition of Inosine-5'-Monophosphate Dehydrogenase: Mycophenolic hydroxamic acid acts as an uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase, impacting nucleotide synthesis and lymphocyte proliferation . The inhibition mechanism involves binding to the enzyme-substrate complex.
  2. Histone Deacetylase Inhibition: The compound has been shown to inhibit histone deacetylases at cellular levels, suggesting potential applications in cancer therapy by altering gene expression profiles associated with cell growth and differentiation .

These reactions underline the pharmacological significance of mycophenolic hydroxamic acid in therapeutic contexts.

Mechanism of Action

Process and Data

The mechanism of action for mycophenolic hydroxamic acid primarily revolves around its ability to inhibit key enzymes involved in nucleotide metabolism and epigenetic regulation:

  • Inhibition of Inosine-5'-Monophosphate Dehydrogenase: By inhibiting this enzyme, mycophenolic hydroxamic acid reduces the availability of guanine nucleotides, thereby suppressing lymphocyte activation and proliferation, which is critical in immunosuppressive therapy .
  • Histone Deacetylase Inhibition: By inhibiting histone deacetylases, it alters chromatin structure and gene expression patterns, potentially leading to antiproliferative effects against cancer cells . The compound's interaction with histone deacetylases involves binding at the active site through its metal-binding capabilities.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mycophenolic hydroxamic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol but shows variable solubility in non-polar solvents.
  • Melting Point: Specific melting point data may vary depending on purity but is generally within a defined range typical for organic compounds.

Characterization techniques such as infrared spectroscopy confirm functional groups and molecular interactions, while nuclear magnetic resonance provides insight into molecular dynamics .

Applications

Scientific Uses

Mycophenolic hydroxamic acid has various applications in scientific research and clinical settings:

  1. Immunosuppressive Therapy: Used primarily in organ transplantation to prevent rejection by inhibiting lymphocyte proliferation.
  2. Cancer Research: Its ability to inhibit histone deacetylases positions it as a candidate for cancer therapies aimed at modifying gene expression related to tumor growth.
  3. Autoimmune Diseases: Investigated for potential use in treating conditions like rheumatoid arthritis due to its immunomodulatory effects .

The ongoing research into derivatives like mycophenolic hydroxamic acid continues to expand its potential therapeutic applications across various medical fields.

Synthetic Strategies and Structural Optimization of Mycophenolic Hydroxamic Acid

Design Rationale for Hydroxamic Acid Derivatives of Mycophenolic Acid

Mycophenolic hydroxamic acid (MPHA) was strategically designed to augment the pharmacological profile of mycophenolic acid (Mycophenolic Acid) by integrating a metal-chelating hydroxamic acid functionality. This molecular hybridization approach leverages Mycophenolic Acid’s inherent immunosuppressive and antiproliferative properties while conferring novel epigenetic modulation capabilities. The core design rationale centers on three interconnected principles:

  • Metalloenzyme Inhibition Potential: Hydroxamic acids serve as privileged zinc-binding groups (ZBGs) due to their bidentate coordination with Zn²⁺ ions in histone deacetylase (HDAC) catalytic pockets [1]. By appending this moiety to Mycophenolic Acid’s carboxylic acid terminus, MPHA gains capacity to inhibit HDACs—a target inaccessible to unmodified Mycophenolic Acid [2].
  • Structural Mimicry of HDAC Inhibitors: MPHA’s architecture intentionally replicates the canonical "cap-linker-ZBG" pharmacophore of HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA). Here, the lipophilic Mycophenolic Acid moiety acts as the cap domain, interacting with HDAC surface residues; the aliphatic chain serves as the linker; and the hydroxamic acid functions as the ZBG [1] [3].
  • Dual-Targeting Strategy: Computational analyses suggested Mycophenolic Acid’s phenol ring and hydrophobic core could maintain affinity for inosine-5′-monophosphate dehydrogenase (IMPDH)—its primary target—while the hydroxamate enables concurrent HDAC inhibition. This dual mechanism aims to amplify antiproliferative effects via synergistic nucleotide depletion and histone hyperacetylation [2] [7].

Table 1: Key Structural Components of Mycophenolic Hydroxamic Acid (MPHA) and Their Functional Roles

Structural ElementRole in MPHA Design
Mycophenolic Acid coreServes as cap domain for protein surface interactions; retains IMPDH affinity
Aliphatic linker (e.g., -CH₂-)Connects core to ZBG; optimizes length for HDAC active site access
Hydroxamic acid (-CONHOH)Chelates Zn²⁺ in HDAC catalytic pocket; enables epigenetic modulation
7-Hydroxy/methoxy groupsModulates solubility and hydrogen-bonding interactions with IMPDH or HDAC

Synthetic Pathways for Mycophenolic Hydroxamic Acid and Its Analogues

The synthesis of Mycophenolic Hydroxamic Acid derivatives employs Mycophenolic Acid as the scaffold, with modifications focused on the carboxylic acid group and phenol ring:

  • Core MPHA Synthesis: Mycophenolic Acid is activated via esterification (e.g., methyl ester formation) followed by hydroxylamine substitution. A representative route involves:
  • Protection of Mycophenolic Acid’s phenol group using tert-butyldimethylsilyl chloride (TBSCl).
  • Esterification of the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC).
  • Nucleophilic displacement with hydroxylamine hydrochloride to yield protected MPHA.
  • Deprotection using tetra-n-butylammonium fluoride (TBAF) [2] [4].
  • 7-O-Substituted Derivatives: To enhance lipophilicity and membrane permeability, 7-OH acylation is performed:
  • 7-O-Acetyl Mycophenolic Hydroxamic Acid: Acetic anhydride/pyridine treatment of MPHA, introducing an acetate group at the 7-position.
  • 7-O-Lauroyl Mycophenolic Hydroxamic Acid: Steglich esterification with lauroyl chloride under inert conditions [2].

Table 2: Synthetic Routes and Yields for Key Mycophenolic Hydroxamic Acid Analogues

CompoundSynthetic RouteYield
Mycophenolic Hydroxamic Acid (MPHA)Hydroxylamine displacement of Mycophenolic Acid NHS ester65-75%
7-O-Acetyl MPHAAcylation of MPHA with acetic anhydride/pyridine82%
7-O-Lauroyl MPHAEsterification of MPHA with lauroyl chloride/DMAP78%

Critical challenges include suppressing Mycophenolic Acid decarboxylation during activation and ensuring regioselective 7-O-acylation without epimerization. Purification typically employs reverse-phase chromatography to isolate stereochemically pure products [2] [4].

Structure-Activity Relationship Studies for HDAC Inhibition Efficacy

Systematic structural modifications of Mycophenolic Hydroxamic Acid have elucidated key determinants of HDAC inhibition:

  • Hydroxamic Acid Necessity: Replacement of -CONHOH with -COOH or -CONH₂ abrogates HDAC inhibition, confirming the ZBG’s non-negotiable role in Zn²⁺ chelation [1] [2].
  • Linker Length Optimization: Mycophenolic Acid derivatives with -CH₂CONHOH show 10-fold greater HDAC inhibition than those with direct hydroxamate attachment (Mycophenolic Acid-CONHOH). This underscores the requirement for a spacer facilitating deep ZBG penetration into the HDAC catalytic tunnel [2].
  • 7-O-Acyl Chain Effects: Increasing acyl chain length and lipophilicity markedly enhances potency:
  • 7-O-Lauroyl MPHA (IC₅₀ = 0.5 μM) > 7-O-Acetyl MPHA (IC₅₀ = 0.9 μM) > Parent MPHA (IC₅₀ = 1 μM) [2].This trend aligns with the hydrophobic nature of HDAC surface pockets accommodating long alkyl chains.
  • Stereochemical Constraints: (S)-configuration at Mycophenolic Acid’s C-3 position (inherent in natural Mycophenolic Acid) confers optimal IMPDH and HDAC binding. Epimerization to (R)-forms reduces activity by disrupting van der Waals contacts with HDAC residues [4] [7].
  • Impact on Cellular Phenotype: The antiproliferative IC₅₀ values against tumor cells mirror HDAC inhibition trends: 7-O-Lauroyl MPHA (1 μM) > 7-O-Acetyl MPHA (1.5 μM) > MPHA (2 μM), confirming biological relevance of SAR [2].

Table 3: HDAC Inhibition and Antiproliferative Activity of Mycophenolic Hydroxamic Acid Analogues

CompoundHDAC IC₅₀ (μM)Antiproliferative IC₅₀ (μM)Lipophilicity (log P)
Mycophenolic Acid>1005.23.0
MPHA1.02.02.8
7-O-Acetyl MPHA0.91.53.5
7-O-Lauroyl MPHA0.51.06.2

Pharmacophore Modeling of Mycophenolic Hydroxamic Acid for Dual-Target Inhibition

Pharmacophore models rationalize Mycophenolic Hydroxamic Acid’s ability to concurrently engage IMPDH and HDAC active sites:

  • HDAC-Targeted Pharmacophore: For HDAC3 inhibition, Mycophenolic Hydroxamic Acid satisfies a five-feature model:
  • Zinc-Binding Group (ZBG): Hydroxamic acid oxygen atoms (essential for Zn²⁺ coordination).
  • Hydrophobic Cap: Mycophenolic Acid’s dimethyl phthalide and adjacent methylhexenoate.
  • Linker Hydrophobicity: The methylene bridge between Mycophenolic Acid and hydroxamate.
  • Hydrogen Bond Acceptor: Phenolic oxygen at C-6.
  • Auxiliary Hydrophobe: 7-O-lauroyl group in advanced analogues [3] [6].Molecular dynamics simulations (50 ns) confirm stability of this pharmacophore in HDAC3, with RMSD < 2.0 Å and persistent H-bonds with Hisⁱ⁴⁸⁴ and Aspⁱ⁴⁵³ [3].
  • IMPDH Compatibility: Docking reveals Mycophenolic Hydroxamic Acid maintains critical IMPDH interactions:
  • The phenol H-bonds with Ser²⁷⁶.
  • The phthalide carbonyl interacts with NAD⁺ ribose.
  • Hydroxamate forms water-mediated contacts with Gly³²⁶ [2] [7].

  • Dual-Target Validation: Overlay analyses demonstrate spatial complementarity between IMPDH’s NAD⁺ site and HDAC’s catalytic cleft. Mycophenolic Hydroxamic Acid’s flexibility enables distinct conformations: an extended form for HDAC binding (hydroxamate deep in Zn²⁺ pocket) and a folded form for IMPDH (hydroxamate solvent-exposed). This adaptability underpins dual-target efficacy without mutual active-site compromise [2] [7].

Table 4: Computationally Derived Binding Affinities of Mycophenolic Hydroxamic Acid Analogues

Target ProteinPDB IDMycophenolic Hydroxamic Acid ΔG (kcal/mol)7-O-Lauroyl MPHA ΔG (kcal/mol)
HDAC34A69-9.2-11.8
IMPDH21NF7-8.7-9.1
VEGFR-24ASD-7.1-7.9

These insights guide ongoing optimization—e.g., silicon incorporation at C-7 (as in triphenylsilyl-Mycophenolic Acid) augments IMPDH affinity (Kᵢ = 1.8 μM) while preserving HDAC pharmacophore features, validating the modeling approach [7].

Properties

Product Name

Mycophenolic hydroxamic acid

IUPAC Name

(E)-N-hydroxy-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

Molecular Formula

C17H21NO6

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C17H21NO6/c1-9(5-7-13(19)18-22)4-6-11-15(20)14-12(8-24-17(14)21)10(2)16(11)23-3/h4,20,22H,5-8H2,1-3H3,(H,18,19)/b9-4+

InChI Key

XUEGRBSFQYYISJ-RUDMXATFSA-N

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NO)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.